6-(2-methylindoline-1-carbonyl)-2-propylpyridazin-3(2H)-one
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Description
6-(2-methylindoline-1-carbonyl)-2-propylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
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Scientific Research Applications
Thermal and Acid-Catalysed Rearrangements
The thermal and acid-catalysed rearrangements of related compounds were studied by Faragher and Gilchrist (1979). They explored the mechanisms involving tautomerism and cleavage of certain bonds in compounds like 3-arylcyclopent[e]oxazines and benzo-derivative oxazines. Their research contributes to understanding the chemical behavior of complex organic compounds under different conditions (Faragher & Gilchrist, 1979).
Solvatochromic and Photochromic Characteristics
Pozzo et al. (1993) investigated the solvatochromic and photochromic properties of spirooxazines, including compounds like 1,3-dihydrospiro[2H-indole-2,2′-[2H]-bipyrido[3,2-f][2,3-h][1,4]benzoxazines]. These compounds exhibit unique behavior depending on their substitution pattern and can switch between closed and opened forms, which is significant in the study of photoresponsive materials (Pozzo et al., 1993).
Palladium(II) Complexes of Unsymmetrical Ligands
Research by Bröring, Kleeberg, and Köhler (2008) on palladium(II) complexes with unsymmetrical ligands, including heteroaromatic amines, offers insights into the coordination modes and conformation of these complexes. Such studies are crucial for understanding catalytic processes and designing new catalysts (Bröring et al., 2008).
Cd(II), Zn(II), and Pd(II) Complexes with Isoindoline Ligands
Dietrich et al. (2005) explored the coordination chemistry of Cd(II), Zn(II), and Pd(II) with isoindoline ligands, revealing different coordination modes and the impact of steric crowding. This research is relevant for understanding metal-ligand interactions in various chemical environments (Dietrich et al., 2005).
Enantioselective Addition in Organic Synthesis
Sun et al. (2007) studied the enantioselective addition of activated terminal alkynes to 1-acylpyridinium salts, a process relevant to the synthesis of complex organic molecules like indolizidines. Such research aids in the development of asymmetric synthesis techniques (Sun et al., 2007).
Properties
IUPAC Name |
6-(2-methyl-2,3-dihydroindole-1-carbonyl)-2-propylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-10-19-16(21)9-8-14(18-19)17(22)20-12(2)11-13-6-4-5-7-15(13)20/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXIRVNIBIGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)N2C(CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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